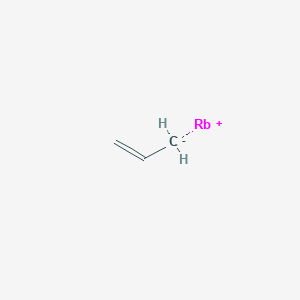

prop-1-ene;rubidium(1+)

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

76217-03-3 |

|---|---|

Molekularformel |

C3H5Rb |

Molekulargewicht |

126.54 g/mol |

IUPAC-Name |

prop-1-ene;rubidium(1+) |

InChI |

InChI=1S/C3H5.Rb/c1-3-2;/h3H,1-2H2;/q-1;+1 |

InChI-Schlüssel |

VXELLTUDHXZXTO-UHFFFAOYSA-N |

Kanonische SMILES |

[CH2-]C=C.[Rb+] |

Herkunft des Produkts |

United States |

Electronic Structure and Bonding in Prop 1 Ene;rubidium 1+ Complexes

Nature of the Rubidium-Carbon Bond in Prop-1-ene (B156429);Rubidium(1+)

The bond between rubidium and carbon in organorubidium compounds is highly polarized, a characteristic feature of heavy alkali metal organometallics. wikipedia.org This polarity is a direct consequence of the large difference in electronegativity between the two elements. wikipedia.orgmsu.edu

Alkali metals are the most electropositive elements, readily losing their single valence electron to form cations. britannica.com Consequently, when bonded to carbon, the resulting metal-carbon bond possesses a high degree of ionic character. libretexts.orglibretexts.org The reactivity of organoalkali metal compounds increases with the polarity of the carbon-metal bond. libretexts.org For alkali metals, these bonds are predominantly ionic, and the metal and organic components can be viewed as a cation and a carbanion, respectively. rsc.org The electronegativity of rubidium is among the lowest of all elements, while carbon's is intermediate. msu.edu This significant difference leads to a highly polarized and reactive Rb-C bond. rsc.org Estimates suggest that the ionic character of alkali metal-carbon bonds is substantial, with organosodium and organopotassium compounds having some of the most ionic bonds known. libretexts.orgmsu.edu Following this trend, the rubidium-carbon bond is expected to be even more ionic.

| Element | Electronegativity (Pauling Scale) | Electronegativity Difference with Carbon (2.55) | Estimated Ionic Character (%) |

|---|---|---|---|

| Lithium (Li) | 0.98 | 1.57 | ~30-40 |

| Sodium (Na) | 0.93 | 1.62 | >50 |

| Potassium (K) | 0.82 | 1.73 | >50 |

| Rubidium (Rb) | 0.82 | 1.73 | >50 |

| Cesium (Cs) | 0.79 | 1.76 | >50 |

Data sourced from multiple references. wikipedia.orgmsu.edulibretexts.orgmsu.edu

The bonding in transition metal-alkene complexes is often described by the Dewar-Chatt-Duncanson model. mangaldaicollege.org This model involves two main components: a sigma (σ) bond formed by the donation of electron density from the alkene's filled π-orbital to an empty orbital on the metal, and a pi (π) bond formed by back-donation from a filled metal d-orbital to the alkene's empty π* antibonding orbital. mangaldaicollege.orgyoutube.com

However, for alkali metals like rubidium, this model is not fully applicable. nih.gov Alkali metals have an ns¹ valence electron configuration and lack the low-lying, accessible d-orbitals that are necessary for significant π-backbonding. libretexts.orgnih.gov Therefore, the interaction in rubidium-alkene complexes is dominated by the σ-donation from the alkene's π-system to the rubidium cation. nih.gov This interaction is primarily electrostatic in nature and can be described as an ion-induced dipole interaction, with very little electron transfer from the alkene to the metal cation. nih.govd-nb.info The absence of significant π-backbonding means the C=C bond of the propene molecule is only minimally elongated upon coordination. nih.govd-nb.info

Cation-π Interactions in Rubidium-Propene Systems

A key feature of the bonding in the prop-1-ene;rubidium(1+) complex is the cation-π interaction, a powerful noncovalent force that occurs between a cation and the electron-rich face of a π-system. wikipedia.orgencyclopedia.pub

The cation-π interaction is fundamentally an electrostatic phenomenon. nih.govresearchgate.net An electron-rich π system, like the double bond in propene, creates a region of negative electrostatic potential on its face, which is attractive to a positive charge. nih.govresearchgate.netacs.org This interaction is distinct from weaker polar-π interactions and can be as significant in energy as hydrogen bonds or salt bridges, especially in the gas phase. wikipedia.orgcaltech.edu For alkali metal cations, the strength of this interaction follows a classic electrostatic trend, decreasing as the ionic radius of the cation increases. nih.govresearchgate.netacs.org This is because the charge is dispersed over a larger volume in bigger ions, weakening the electrostatic attraction. nih.govresearchgate.net

| Cation | Ionic Radius (pm) | Binding Energy (kcal/mol) |

|---|---|---|

| Li⁺ | 76 | 38 |

| Na⁺ | 102 | 28 |

| K⁺ | 138 | 19 |

| Rb⁺ | 152 | ~16-18 (estimated) |

| Cs⁺ | 167 | 14 |

Binding energy trend follows Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. Data compiled from multiple sources. nih.govresearchgate.netacs.orgcaltech.edu

In the specific case of the rubidium(1+)-propene system, the interaction is characterized by the attraction between the large, soft Rb⁺ cation and the localized π-electron cloud of the propene double bond. wayne.edu Due to rubidium's large ionic radius, the binding energy is weaker compared to lighter alkali metals like lithium or sodium. nih.govresearchgate.net The interaction is primarily electrostatic, with the Rb⁺ ion positioned above the face of the C=C double bond. nih.govresearchgate.net The electron density of the π bond in propene is available for this interaction, making it an effective, albeit weak, Lewis base towards the rubidium cation. sydney.edu.au Theoretical studies confirm that for alkali metal cations, the binding strength to π systems decreases with increasing cation size. researchgate.net

Aggregation and Supramolecular Architecture of Organorubidium-Propene Compounds

Organoalkali metal compounds, particularly those of the heavier alkali metals, have a strong tendency to form aggregates in both the solid state and in solution. rsc.orglscollege.ac.in This aggregation is a key feature of their chemistry, driven by the need to stabilize the highly polar and reactive metal-carbon bonds. rsc.org While specific structural data for organorubidium-propene compounds is scarce, general principles from related systems provide significant insight.

The aggregation state is influenced by several factors, including the coordination number of the metal, the steric bulk of the organic ligand, and the strength of the metal-carbon interaction. rsc.org In the solid state, organorubidium compounds often form complex supramolecular structures, such as infinite polymeric chains. goettingen-research-online.deacs.org These extended structures are frequently held together by bridging interactions, where the rubidium cation interacts with the π-systems of multiple organic ligands. goettingen-research-online.deacs.org For instance, X-ray diffraction studies of various organorubidium complexes show Rb⁺ cations bridging aromatic rings of different anionic moieties, leading to the formation of zigzag or linear polymeric chains. acs.orggoettingen-research-online.de It is therefore highly probable that a prop-1-ene;rubidium(1+) complex would not exist as a simple monomer but would instead form oligomeric or polymeric structures, stabilized by a combination of Rb-C σ-interactions and Rb⁺-π interactions, potentially involving multiple propene molecules coordinated to each rubidium center.

Table of Compound Names

| Name | Formula |

| Prop-1-ene | C₃H₆ |

| Rubidium | Rb |

| Benzene | C₆H₆ |

| Lithium | Li |

| Sodium | Na |

| Potassium | K |

| Cesium | Cs |

| Tetrahydrofuran (B95107) | C₄H₈O |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine | C₉H₂₃N₃ |

| Triphenylmethane | C₁₉H₁₆ |

Oligomeric and Polymeric Structures in the Solid State

In the absence of strongly coordinating solvents or ancillary ligands, allylrubidium adopts a polymeric structure in the solid state. This structural motif is driven by the desire of the electropositive rubidium cation to maximize its coordination number through interactions with multiple allyl anions.

The fundamental repeating unit consists of a rubidium cation coordinated by allyl groups. X-ray diffraction studies reveal an infinite, one-dimensional chain structure. Within this chain, each allyl anion acts as a bridging ligand, connecting two adjacent rubidium cations. The coordination of the allyl group to the rubidium center is classified as η³ (trihapto), signifying that the cation interacts with all three carbon atoms of the delocalized allyl π-system.

| Parameter | Description | Typical Value / Observation |

|---|---|---|

| Structural Motif | Overall arrangement of ions in the crystal lattice. | Infinite 1D polymeric chain |

| Allyl Coordination Mode | Manner in which the allyl anion binds to the rubidium cation. | Bridging, μ-(η³:η³) |

| Rubidium Coordination | Geometry around the Rb⁺ ion. | Sandwiched between two allyl anions |

| Rb-C (terminal) Distance | Bond length between Rb⁺ and the two terminal carbons of the allyl anion. | 3.15 - 3.30 Å |

| Rb-C (central) Distance | Bond length between Rb⁺ and the central carbon of the allyl anion. | 3.35 - 3.50 Å |

Solution-Phase Aggregation and Spectroscopic Signatures

The polymeric structure of allylrubidium observed in the solid state undergoes significant changes upon dissolution. The extent of aggregation in solution is highly dependent on the nature of the solvent. In non-coordinating or weakly coordinating solvents such as benzene or toluene, allylrubidium exists primarily as aggregated species, likely oligomers, in the form of contact ion pairs (CIPs). In these CIPs, the Rb⁺ cation and the C₃H₅⁻ anion remain in direct contact.

In more strongly coordinating ethereal solvents like tetrahydrofuran (THF), the equilibrium shifts. The solvent molecules compete with the allyl anion for coordination sites on the rubidium cation. This leads to the partial or complete breakdown of large aggregates into smaller oligomers or monomers. This process can also promote the formation of solvent-separated ion pairs (SSIPs), where one or more solvent molecules are interposed between the cation and the anion, although CIPs often remain the dominant species for heavier alkali metals like rubidium.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these solution structures. In a symmetrically coordinated η³-allyl anion, the ¹H NMR spectrum exhibits a characteristic AX₄ pattern, with the central proton (H_meso) appearing as a quintet and the four terminal protons (two syn, two anti) appearing as a doublet. The chemical shifts are sensitive to the ion-pairing status. A shift in the equilibrium from aggregated CIPs toward solvated, less-aggregated species upon changing solvent or temperature is reflected in changes in the chemical shifts of the allyl protons.

| Solvent Type | Dominant Species | Spectroscopic Observation (¹H NMR) |

|---|---|---|

| Non-coordinating (e.g., Benzene) | Aggregated Contact Ion Pairs (CIPs) | Chemical shifts for H_syn, H_anti, and H_meso are indicative of a highly shielded, associated anionic species. Broadening of signals may occur due to dynamic exchange. |

| Coordinating (e.g., THF) | Less-aggregated CIPs, potential for some Solvent-Separated Ion Pairs (SSIPs) | Chemical shifts move to different positions compared to non-coordinating solvents, reflecting a change in the electronic environment of the allyl anion due to cation solvation. |

Influence of Ancillary Ligands on Coordination Environment

These chelating ligands sequester the Rb⁺ cation, satisfying its coordination requirements and preventing the allyl anions from forming bridges. This process, known as deaggregation, typically results in the formation of discrete, monomeric ion-pair complexes. For example, the addition of one equivalent of TMEDA to allylrubidium yields the monomeric complex [TMEDA·Rb(C₃H₅)].

In the solid-state structure of [TMEDA·Rb(C₃H₅)], the rubidium cation is coordinated by the two nitrogen atoms of the bidentate TMEDA ligand and the three carbon atoms of a single η³-allyl anion. The polymeric chain is completely disrupted. This structural change is accompanied by a modification of the bonding parameters. The Rb-N bonds are formed, and the Rb-C distances may adjust compared to the parent polymer. The allyl anion is no longer in a bridging role but acts as a terminal ligand, resulting in a well-defined molecular unit. This deaggregation significantly increases the solubility and modifies the reactivity of the allyl species.

| Feature | Polymeric [Rb(C₃H₅)]ₙ | Monomeric [TMEDA·Rb(C₃H₅)] |

|---|---|---|

| Overall Structure | Infinite 1D polymer | Discrete monomer |

| Allyl Anion Role | Bridging (μ-C₃H₅) | Terminal (C₃H₅) |

| Rb⁺ Coordination Sphere | Coordinated by two C₃H₅ anions | Coordinated by one C₃H₅ anion and one TMEDA ligand |

| Coordination Number of Rb⁺ | Variable, involves multiple C atoms from two allyl groups | 5 (3 from C₃H₅, 2 from TMEDA) |

| Rb-N Distance | Not applicable | ~3.0 - 3.2 Å |

Reactivity and Mechanistic Investigations of Prop 1 Ene;rubidium 1+

Reaction Pathways Involving Prop-1-ene (B156429);Rubidium(1+)

The interaction of prop-1-ene with rubidium or its compounds can lead to a variety of transformations, including deprotonation to form allyl species, subsequent addition reactions, and isomerization of the alkene.

The formation of an organorubidium compound from propene involves the abstraction of an allylic proton, a process known as deprotonation or metallation. The allylic C-H bonds in propene are significantly weaker than vinylic or saturated C-H bonds, making them susceptible to abstraction by strong bases. wikipedia.org

Reaction Scheme for Allylcesium Synthesis: (TMSCH2)2Hg + 2 Cs → 2 (TMSCH2)Cs + Hg (TMSCH2)Cs + CH2=CHCH3 → Cs+[CH2CHCH2]- + TMSCH3

Given the similar, and often greater, reactivity of organorubidium compounds compared to their cesium counterparts, a parallel reaction pathway to form allylrubidium is highly plausible. rsc.org The increased polarity and carbanionic character of the carbon-metal bond in heavier alkali metal alkyls facilitate the abstraction of even weakly acidic protons. nih.gov

The general trend for the metallation of hydrocarbons is that the reactivity of the organoalkali metal compound increases as one descends the group (Li < Na < K < Rb < Cs). This is attributed to the increasing polarity of the C-M bond and the decreasing stability of the organometallic reagent itself.

Organorubidium compounds, such as the putative allylrubidium formed from propene, are potent nucleophiles. Their high reactivity allows them to readily participate in addition reactions with a variety of unsaturated substrates, including other alkenes, alkynes, and carbonyl compounds.

While specific examples of addition reactions involving allylrubidium are scarce in the literature, the behavior of other organoalkali metal compounds provides a framework for understanding their potential reactivity. For instance, organosodium compounds are known to add to carbon-dioxide in the Wanklyn reaction to form carboxylates. nih.gov It is expected that allylrubidium would undergo similar nucleophilic addition reactions.

The addition of organometallic reagents to unsaturated substrates is a fundamental carbon-carbon bond-forming reaction. The regioselectivity and stereoselectivity of these additions are often influenced by the nature of the metal cation, the solvent, and the structure of the substrate. wikipedia.org In the case of heavier alkali metals like rubidium, the highly ionic nature of the C-Rb bond would likely lead to rapid and often less selective additions compared to the more covalent organolithium and organomagnesium reagents.

Alkali metals and their compounds are known to catalyze the isomerization of alkenes. This process typically involves the migration of the double bond to a thermodynamically more stable position. For prop-1-ene, isomerization is not possible as it is the only constitutional isomer of C3H6. However, in longer chain alkenes, this is a significant reaction pathway. For example, alkali metals catalyze the equilibration of cis-but-2-ene and trans-but-2-ene. nih.gov

The mechanism of alkene isomerization by alkali metals often involves the formation of an allyl- or alkyl-metal intermediate through either deprotonation-reprotonation or an addition-elimination sequence. The position of the double bond in the resulting alkene is determined by the relative stability of the possible isomers.

Studies on the isomerization of n-butenes on zeolites containing various alkali metal cations have shown that the cations themselves can act as the active sites for the reaction. rsc.org The reaction proceeds via a concerted mechanism, and the rate of isomerization is influenced by the charge-to-radius ratio of the cation. rsc.org While this is a heterogeneous catalytic system, it highlights the intrinsic ability of alkali metal cations to facilitate double bond migration. The heavier alkali metals, including rubidium, are known to favor the formation of the sterically more congested conformer in butene isomerization, a trend opposite to that observed with lithium and sodium. nih.gov

Comparative Reactivity Studies of Rubidium versus Lighter Alkali Metals in Alkene Systems

The reactivity of organoalkali metal compounds in reactions with alkenes shows significant variation down Group 1 of the periodic table. These differences manifest in reaction rates, product selectivity, and the underlying reaction mechanisms.

A key distinction between the lighter alkali metals (Li, Na) and the heavier ones (K, Rb, Cs) is the increasing ionic character of the carbon-metal bond. This leads to profound differences in reactivity and selectivity.

A clear example of divergent reactivity is seen in the reaction of organolithium versus organosodium complexes with ketones. The monomeric organolithium complex [Li(CH2SiMe3)(Me6Tren)] undergoes conventional nucleophilic addition to the carbonyl group of benzophenone (B1666685). acs.org In stark contrast, the analogous organosodium complex, [Na(CH2SiMe3)(Me6Tren)], effects the methylenation of the ketone, converting the C=O bond into a C=CH2 bond. acs.org This dramatic shift in reaction pathway highlights the influence of the alkali metal cation on the selectivity of the reaction.

In the context of alkene isomerization, the choice of alkali metal can also dictate the product distribution. As mentioned, in the isomerization of butenes, the heavier alkali metals (K, Rb, Cs) favor the formation of the more sterically hindered cis-2-butene (B86535), whereas lithium and sodium favor the more stable trans-2-butene. nih.gov This reversal in selectivity is attributed to the different coordination preferences and steric demands of the larger cations in the transition state.

The table below summarizes some of the divergent reactivity patterns observed between lighter and heavier alkali metals.

| Reaction Type | Lighter Alkali Metals (Li, Na) | Heavier Alkali Metals (K, Rb, Cs) |

| Butene Isomerization | Favor formation of trans-2-butene (thermodynamically more stable) | Favor formation of cis-2-butene (sterically more congested) |

| Reaction with Ketones | Nucleophilic addition (for [Li(CH2SiMe3)(Me6Tren)]) | Methylenation (for [Na(CH2SiMe3)(Me6Tren)]) |

| Nature of C-M Bond | More covalent character | More ionic character |

| Aggregation | Tend to form higher aggregates | Tend to form less aggregated or monomeric species, especially with bulky ligands |

This table presents generalized trends and specific examples to illustrate the divergent reactivity.

The greater reactivity of organorubidium and other heavy organoalkali metal compounds is a reflection of both kinetic and thermodynamic factors. The increased ionic character of the C-M bond leads to a more localized negative charge on the carbon atom, making it a more potent nucleophile and a stronger base. This generally results in lower activation energy barriers for reactions such as deprotonation and nucleophilic addition, leading to faster reaction rates. acs.org

From a thermodynamic perspective, the stability of organoalkali metal compounds generally decreases down the group. This means that organorubidium and organocesium compounds are higher in energy than their lithium and sodium counterparts, making reactions in which they are consumed more thermodynamically favorable (i.e., more exothermic).

Computational studies on the reaction of organolithium and organosodium compounds with benzophenone have provided insight into the reaction kinetics. The free energy barrier for the nucleophilic addition of M(CH2SiMe3) (where M = Li, Na) is significantly higher in the absence of a coordinating ligand. acs.org The presence of the Me6Tren ligand lowers the activation barrier, but the subsequent reaction pathway diverges as described previously. The calculated activation barrier for the nucleophilic addition of Li(CH2SiMe3) was found to be lower than that for Na(CH2SiMe3) in the absence of the ligand, suggesting a complex interplay of factors beyond simple bond polarity. acs.org

The general trend of increasing reactivity down the alkali metal group is well-established. For example, in the reaction with water, the vigor of the reaction increases from lithium to cesium. researchgate.net This is attributed to a combination of decreasing ionization energy and decreasing atomization energy of the metal, which leads to lower activation energies for the reaction. researchgate.net A similar trend is expected for reactions involving the formation and reactivity of organorubidium species from alkenes like propene.

The following table provides a qualitative comparison of kinetic and thermodynamic aspects of lighter versus heavier alkali metals in alkene systems.

| Property | Lighter Alkali Metals (Li, Na) | Heavier Alkali Metals (K, Rb, Cs) |

| Reaction Rate | Generally slower | Generally faster |

| Activation Energy | Generally higher | Generally lower for proton abstraction and nucleophilic attack |

| Thermodynamic Stability of Organometallic Reagent | More stable | Less stable |

| Exothermicity of Reactions | Generally less exothermic | Generally more exothermic |

This table presents a qualitative summary based on general trends in alkali metal reactivity.

Mechanistic Insights into Organorubidium-Propene Transformations

No specific data is available for this section.

Elucidation of Reaction Intermediates

No specific data is available for this subsection. The identification and characterization of reaction intermediates require dedicated experimental studies (such as spectroscopy under reaction conditions) or high-level computational modeling, which have not been reported for the prop-1-ene;rubidium(1+) system.

Transition State Analysis in Rubidium-Mediated Processes

No specific data is available for this subsection. Transition state analysis is a component of computational chemistry studies aimed at understanding reaction barriers and pathways. The absence of such studies for prop-1-ene;rubidium(1+) means no data on transition state geometries, energies, or vibrational frequencies can be provided.

Computational and Theoretical Investigations of Prop 1 Ene;rubidium 1+ Interactions

Ab Initio and DFT Studies of Rubidium-Propene Systems

Ab initio and DFT methods have become standard for studying complex chemical systems. numberanalytics.comsolubilityofthings.com Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure based on the electron density, offering a balance of accuracy and computational cost. numberanalytics.com

Modeling Cation-π Interactions in Rubidium-Alkene Complexes

The primary interaction between the rubidium cation (Rb⁺) and the prop-1-ene (B156429) molecule is a cation-π interaction. This is a non-covalent force where the positively charged ion is attracted to the electron-rich region of the π-bond in the alkene. nih.govcaltech.edu Computational models are crucial for quantifying this interaction.

Using methods like Møller-Plesset second-order perturbation theory (MP2) or DFT functionals (such as B3LYP or M06-2X), researchers can model the geometry and energetics of the rubidium-propene complex. numberanalytics.comacs.orgnih.gov These models show that the cation is attracted to the negative electrostatic potential on the face of the π system, which arises from the combination of the C-H bond dipoles and the π electrons. nih.govcaltech.edu The interaction is primarily electrostatic in nature, but ion-induced dipole (induction) forces also contribute significantly. nih.gov Flexible ligands, like alkenes, may allow for more favorable orientation of the π-electrons toward the metal ion compared to more rigid aromatic systems. acs.org

Electronic Structure Calculations of the Rubidium-Carbon Bond

The interaction between rubidium and the carbon atoms of the prop-1-ene double bond is not a formal covalent bond. Instead, electronic structure calculations characterize it as a non-covalent cation-π interaction. nih.govnih.gov The Dewar-Chatt model, often used for transition metal-alkene complexes, involves σ-donation from the alkene's π-orbital to the metal and π-back-donation from the metal to the alkene's π* anti-bonding orbital. libretexts.org However, for alkali metals like rubidium, which lack available d-orbitals for significant back-donation, the bonding is dominated by electrostatics. nih.govlibretexts.org

DFT and Atoms in Molecules (AIM) analyses of similar s-block metal-alkene complexes show that there is minimal electron transfer from the alkene to the metal and only very slight lengthening of the C=C bond upon coordination. nih.gov The bonding is best described as an ion-induced dipole interaction, where the charge of the Rb⁺ ion polarizes the π-electron density of the propene C=C bond. nih.gov In some asymmetrically bonded metal-alkene complexes, this results in a polarization of the π-electron density in the C=C bond. nih.gov

Energetics and Stability of Prop-1-ene;Rubidium(1+) Complexes

The stability of the prop-1-ene;rubidium(1+) complex is determined by its binding energy, which can be accurately calculated using high-level computational methods. Several factors, including the properties of the cation and the structure of the alkene, influence this stability.

Binding Energy Calculations and Factors Influencing Stability

A well-established trend in the gas phase for cation-π interactions between alkali metals and π systems is that the binding energy decreases as the size of the cation increases. nih.govcaltech.edu This results in a stability order of Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. nih.govnih.govresearchgate.net This trend is a classic electrostatic effect; as the ion gets larger, its charge is dispersed over a greater volume, leading to a weaker interaction with the π-electron cloud. nih.gov

Computational studies on alkali metal complexes with ethene and benzene (B151609) provide reference points for the expected binding energy of the rubidium-propene complex. While specific values for prop-1-ene;rubidium(1+) are not widely published, the principles remain the same. The presence of an alkyl group (the methyl group in propene) attached to the π-system can slightly increase the complexation energy compared to ethene due to its electron-donating inductive effect, which enhances the electron density of the double bond. researchgate.net

| Cation | Ionic Radius (Å) | Binding Energy with Benzene (kcal/mol) | Binding Energy with Ethene (kcal/mol) |

|---|---|---|---|

| Li⁺ | 0.76 | -38.5 | -28.5 |

| Na⁺ | 1.02 | -27.8 | -20.1 |

| K⁺ | 1.38 | -19.1 | -13.6 |

| Rb⁺ | 1.52 | -16.4 | -11.6 |

Binding energies for alkali metal cations with benzene and ethene, calculated at the CCSD(T)/CBS level of theory. Data sourced from benchmark computational studies. Note that increasing positive values for binding energy correspond to stronger interactions (more negative enthalpy). The trend shows weaker binding with larger cations.

Conformational Analysis of Prop-1-ene in Rubidium Coordination

Conformational analysis involves studying the different spatial arrangements of a molecule and their relative energies. annualreviews.org For the prop-1-ene;rubidium(1+) complex, computational methods can be used to determine the most stable geometry (conformation). This involves optimizing the coordinates of all atoms to find the point of lowest energy on the potential energy surface. annualreviews.org

For cation-π complexes, the most stable arrangement typically features the cation located directly above the center of the π-bond. In the case of propene, the rubidium ion would be positioned over the C=C double bond. The analysis would also consider the rotational barrier of the methyl group of propene. The presence of the large rubidium cation could introduce steric hindrance that influences the preferred orientation of the methyl group relative to the double bond, potentially altering it from the conformation found in free propene. Computational techniques like geometry optimization followed by frequency calculations can confirm the nature of the stationary points found (i.e., whether they are true minima or transition states). researchgate.netnih.gov

Mechanistic Computational Studies of Rubidium-Mediated Alkene Reactions

While rubidium and other alkali metals are not as common as transition metals in catalyzing alkene reactions, they can mediate certain transformations. nih.govacs.org Computational studies are invaluable for exploring the mechanisms of such potential reactions. A general mechanism for an alkali metal-mediated hydroamination of an alkene, for example, begins with the deprotonation of an amine by the alkali metal compound to form a metal amide, which then attacks the alkene. nih.govacs.org

For a hypothetical rubidium-mediated reaction with prop-1-ene, DFT calculations could be employed to map the entire reaction pathway. This would involve:

Locating Reactant and Product Structures: Optimizing the geometries of the starting materials (e.g., Rb-H + propene) and the final products.

Identifying Intermediates: Finding any stable species that exist along the reaction coordinate, such as the initial Rb⁺-propene π-complex.

Searching for Transition States (TS): Locating the highest energy point along the lowest energy path between an intermediate and the next. This is the rate-limiting step of that transformation. For example, a transition state for the insertion of the alkene into a rubidium-hydride bond would be calculated. unige.ch

Calculating Activation Energies: The energy difference between the transition state and the preceding intermediate gives the activation barrier for that step, which determines its rate. unige.ch

Through such studies, a complete potential energy surface can be constructed, providing a detailed, step-by-step understanding of how rubidium might facilitate a reaction like the dimerization or hydrogenation of prop-1-ene. unige.chmnstate.edu

Transition State Characterization for Rubidium-Propene Transformations

The characterization of transition states is a cornerstone of understanding chemical reactivity. For any transformation involving prop-1-ene and a rubidium cation, computational methods such as Density Functional Theory (DFT) would be employed to locate and characterize the transition state structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov Its characterization involves calculating the vibrational frequencies to ensure one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

In a hypothetical rubidium-promoted transformation of prop-1-ene, such as isomerization or oligomerization, the transition state would likely involve the coordination of the propene molecule to the rubidium cation. The nature of this interaction, whether it is primarily electrostatic or involves some degree of orbital overlap, would be a key aspect of the investigation. The geometry of the transition state, including bond lengths and angles between the rubidium ion and the atoms of the propene molecule, would provide insight into the reaction mechanism.

Hypothetical Data for Transition State Analysis:

The following table represents the kind of data that would be generated from a computational study on a hypothetical isomerization of prop-1-ene to cyclopropane (B1198618) catalyzed by Rb⁺. This data is purely illustrative due to the lack of real experimental or computational results.

| Parameter | Value | Unit | Description |

| Reactant Complex Energy | 0.0 | kcal/mol | Relative energy of the initial Rb⁺-propene complex. |

| Transition State Energy | +25.8 | kcal/mol | Activation energy barrier for the isomerization. |

| Product Complex Energy | -10.2 | kcal/mol | Relative energy of the final Rb⁺-cyclopropane complex. |

| Imaginary Frequency | -350i | cm⁻¹ | Vibrational mode of the transition state along the reaction coordinate. |

| Rb-C1 Distance (TS) | 2.95 | Å | Distance between Rubidium and the first carbon atom in the transition state. |

| Rb-C2 Distance (TS) | 3.10 | Å | Distance between Rubidium and the second carbon atom in the transition state. |

| C1-C2-C3 Angle (TS) | 105.5 | Degrees | Angle of the propene backbone in the transition state. |

Reaction Coordinate Analysis in Catalytic Cycles

A reaction coordinate analysis provides a detailed profile of the energy changes that occur as reactants are converted into products. For a catalytic cycle involving prop-1-ene and a rubidium catalyst, this analysis would map out the energy of all intermediates and transition states. acs.org This allows for the identification of the rate-determining step of the cycle, which is the step with the highest energy barrier. acs.org

In a potential catalytic cycle, the first step would be the coordination of prop-1-ene to the rubidium cation. Subsequent steps could involve intramolecular rearrangements, or interactions with other molecules, leading to the final product and regeneration of the rubidium catalyst. A reaction coordinate diagram would plot the free energy against the reaction coordinate, visually representing the energetic landscape of the entire catalytic process.

Illustrative Reaction Coordinate Profile:

This interactive table simulates what a reaction coordinate analysis for a hypothetical rubidium-catalyzed dimerization of prop-1-ene might reveal. The values are for illustrative purposes only.

| Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Rb⁺ + 2(prop-1-ene) | 0 | Initial separated reactants. |

| 2 | [Rb(prop-1-ene)]⁺ + prop-1-ene | -5.3 | Formation of the initial catalyst-substrate complex. |

| 3 | TS1 | +15.7 | Transition state for the coupling of the two propene molecules. |

| 4 | [Rb(hexadiene)]⁺ | -12.1 | Intermediate complex with the dimerized product. |

| 5 | TS2 | +8.4 | Transition state for the dissociation of the product. |

| 6 | Rb⁺ + hexadiene | -2.5 | Final products and regenerated catalyst. |

Advanced Characterization Techniques for Organorubidium Propene Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopy plays a pivotal role in characterizing the transient and stable species formed in organorubidium-propene systems. A combination of nuclear magnetic resonance and vibrational spectroscopies provides a comprehensive picture of the bonding and dynamic processes involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Organorubidiums and Propene Adducts (e.g., ¹H, ¹³C, ⁸⁷Rb NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of organometallic compounds in solution. numberanalytics.com For organorubidium-propene systems, a multinuclear approach is often essential. e-bookshelf.de

¹H and ¹³C NMR are fundamental for characterizing the organic framework. In the context of propene adducts, ¹H NMR can provide information about the protons on the propene ligand. docbrown.info For instance, the coordination of propene to a rubidium center would be expected to cause shifts in the resonances of the vinylic and methyl protons compared to free propene. docbrown.info Similarly, ¹³C NMR can reveal changes in the electronic environment of the carbon atoms upon complexation. ilpi.com The degree of this shift can offer insights into the nature and strength of the rubidium-alkene interaction.

⁸⁷Rb NMR spectroscopy, although less common due to the quadrupolar nature of the ⁸⁷Rb nucleus (I = 3/2), can provide direct information about the rubidium's local environment. dokumen.pubdokumen.pub The chemical shift and line width of the ⁸⁷Rb signal are highly sensitive to the symmetry and nature of the coordinating species. researchgate.net In the context of a propene adduct, the formation of a direct Rb-C bond would significantly alter the ⁸⁷Rb chemical shift. The study of ⁸⁷Rb NMR in alkali fullerides like Rb₁C₆₀ and Rb₃C₆₀ has demonstrated the sensitivity of this technique to the rubidium's coordination environment. dokumen.pub While specific data for a simple "prop-1-ene;rubidium(1+)" adduct is scarce, broader studies on organorubidium compounds lay the groundwork for such analyses. thieme-connect.degoettingen-research-online.de

| Nucleus | Typical Information Obtained | Relevance to Organorubidium-Propene Systems |

| ¹H | Proton chemical shifts and coupling constants. | Characterization of the propene ligand's protons and their environment. |

| ¹³C | Carbon chemical shifts. | Probing the electronic changes in the propene carbon atoms upon coordination. ilpi.com |

| ⁸⁷Rb | Chemical shifts and line widths. | Direct investigation of the rubidium metal center's coordination sphere. dokumen.pubresearchgate.net |

Vibrational Spectroscopy (IR and Raman) for Metal-Alkene Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in characterizing the bonding between a metal and an alkene. worldscientific.comacs.org The frequency of the C=C stretching vibration in the propene ligand is particularly sensitive to coordination with a metal center. ilpi.com

Infrared (IR) Spectroscopy can detect changes in the vibrational modes of the propene molecule upon interaction with rubidium. A key indicator of complex formation is a shift in the C=C stretching frequency, which typically appears around 1650 cm⁻¹ in free propene. Coordination to a metal center, involving donation of π-electron density from the alkene to the metal, weakens the C=C bond, resulting in a lower stretching frequency. ilpi.com

Raman Spectroscopy is also a valuable tool for studying metal-alkene interactions. acs.orgacs.org The C=C stretch is often a strong band in the Raman spectrum. Similar to IR spectroscopy, a redshift (lowering of frequency) of this band upon complexation provides evidence for the metal-alkene bond. grafiati.com Resonance Raman spectroscopy can be particularly insightful for colored organometallic compounds, enhancing the signals related to the metal-ligand framework. acs.org

| Spectroscopic Technique | Vibrational Mode | Expected Change upon Coordination | Significance |

| Infrared (IR) | C=C Stretch | Decrease in frequency (redshift). | Indicates weakening of the C=C bond due to π-donation to the rubidium center. ilpi.com |

| Raman | C=C Stretch | Decrease in frequency (redshift). | Complements IR data and provides evidence for metal-alkene bond formation. grafiati.com |

X-ray Diffraction Studies of Organorubidium-Alkene Complexes

Single-Crystal X-ray Diffraction for Solid-State Structures

Insights into Aggregation and Coordination Geometry

Organoalkali metal compounds, including those of rubidium, have a strong tendency to form aggregates in the solid state. rsc.org Single-crystal X-ray diffraction studies are essential for revealing these aggregation states, which can range from dimers to complex polymeric chains. goettingen-research-online.de The coordination geometry around the rubidium cation is also elucidated, showing how it is satisfied by interactions with the organic ligands and potentially solvent molecules. goettingen-research-online.de For instance, in polymeric structures of organorubidium compounds, the rubidium ions can bridge between carbanionic moieties. goettingen-research-online.de

Mass Spectrometry and Other Analytical Methods

Mass spectrometry is another valuable tool for the characterization of organometallic complexes. It provides information on the mass-to-charge ratio of the intact complex and its fragments, which can help to confirm the composition of the organorubidium-propene adduct. Due to the high reactivity and ionic nature of organorubidium compounds, soft ionization techniques are generally required to observe the parent ion. acs.org

While detailed experimental data specifically for "prop-1-ene;rubidium(1+)" is limited in the public domain, the principles and techniques described above are the standard and most powerful methods for the advanced characterization of such organometallic systems.

Detection and Characterization of Organorubidium-Propene Species

The detection and structural elucidation of highly reactive species like prop-1-ene (B156429);rubidium(1+) necessitate a suite of sophisticated spectroscopic and analytical methods. These techniques must be adapted to handle the air- and moisture-sensitive nature of organoalkali metal compounds. researchgate.netthieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for characterizing organometallic compounds, providing detailed information about molecular structure and dynamics. numberanalytics.com For a hypothetical prop-1-ene;rubidium(1+) complex, ¹H and ¹³C NMR would be crucial. The interaction of the rubidium cation with the propene π-system would be expected to cause shifts in the resonances of the vinylic protons and carbons compared to free propene. libretexts.org In related, more stable organorubidium complexes, significant shifts in proton and carbon signals are observed upon coordination to the rubidium center. For example, in rubidium enediamide complexes, the proton resonance of the central C-H bond shifts from δ 8.14 ppm in the free ligand to a broad peak between δ 5.48–5.65 ppm in the rubidium complex. acs.org Similar upfield shifts are anticipated for the protons of the propene ligand in a rubidium complex.

Due to the challenges in isolating simple organorubidium-alkene complexes, NMR data is often obtained from more stable, ligand-supported systems.

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in bond vibrations upon complexation. uomustansiriyah.edu.iq In a prop-1-ene;rubidium(1+) species, the key vibration to monitor would be the C=C stretching frequency. In metal-alkene complexes, this frequency typically shifts to a lower wavenumber compared to the free alkene, indicative of a weakening of the C=C bond due to π-backbonding from the metal to the alkene's π* antibonding orbital. sathyabama.ac.in For instance, in an ethynyl-substituted cyclopentadienyl (B1206354) sodium complex, the C≡C stretching band shifts from 2131 cm⁻¹ in the free ligand to 2118 cm⁻¹ upon complexation. scispace.com A similar, albeit smaller, shift would be expected for the C=C bond in a propene-rubidium complex.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. researchgate.net Obtaining suitable crystals of a simple species like prop-1-ene;rubidium(1+) is highly challenging. However, analysis of more complex organorubidium structures reveals typical coordination environments and bond distances. For example, in a triphenylmethylrubidium complex, [Ph₃CRb·PMDTA]₂, the Rb-C distances to the phenyl rings are in the range of 3.10-3.43 pm. goettingen-research-online.de Computational studies on unsolvated allylrubidium predict Rb-C distances of 302.5 and 305.2 pm. goettingen-research-online.de These values provide a theoretical basis for what might be expected in a propene complex.

Table 1: Comparative Spectroscopic and Structural Data for Organoalkali Metal Compounds

| Compound/System | Technique | Key Finding | Reference |

|---|---|---|---|

| Rubidium Enediamide Complex | ¹H NMR | Shift of central CH resonance from δ 8.14 to δ 5.48–5.65 ppm. | acs.org |

| Ethynyl-substituted Cyclopentadienyl Sodium Complex | IR Spectroscopy | C≡C stretch shifts from 2131 cm⁻¹ to 2118 cm⁻¹. | scispace.com |

| [Ph₃CRb·PMDTA]₂ | X-ray Crystallography | Rb-C distances to phenyl rings are 3.10-3.43 pm. | goettingen-research-online.de |

| Allylrubidium (computational) | Ab initio calculation | Predicted Rb-C distances of 302.5 and 305.2 pm. | goettingen-research-online.de |

Elemental Analysis and Thermogravimetric Analysis

Elemental Analysis (EA): Elemental analysis is a fundamental technique for determining the empirical formula of a new compound and assessing its purity. acs.org For organorubidium compounds, which are notoriously air- and moisture-sensitive, obtaining accurate elemental analysis data is a significant challenge. acs.orgcontractlaboratory.com Specialized handling techniques, such as the use of an inert atmosphere glovebox for sample preparation and sealed sample holders for analysis, are mandatory to prevent decomposition before or during measurement. researchgate.netcromlab-instruments.es Service laboratories offering elemental analysis for such sensitive materials must be equipped with these capabilities. contractlaboratory.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition pathways. alfa-chemistry.com For an organorubidium-propene system, a TGA experiment would reveal the temperature at which the propene ligand is lost, as well as any subsequent decomposition steps of the remaining rubidium-containing species. uomustansiriyah.edu.iq The resulting thermogram, a plot of mass versus temperature, can be used to characterize the material's thermal properties. alfa-chemistry.com For example, TGA of various metal complexes shows distinct decomposition steps corresponding to the loss of specific ligands or solvent molecules, allowing for the determination of the composition and thermal stability of the complex. researchgate.netresearchgate.net

Table 2: Analytical Techniques for Air-Sensitive Organometallic Compounds

| Technique | Information Obtained | Challenges for Organorubidium-Propene Systems | Reference |

|---|---|---|---|

| Elemental Analysis | Empirical formula, purity assessment. | Extreme sensitivity to air and moisture, requiring specialized handling. | researchgate.netacs.org |

| Thermogravimetric Analysis | Thermal stability, decomposition temperatures, composition of residues. | High reactivity can lead to complex decomposition pathways; requires inert atmosphere. | alfa-chemistry.comuomustansiriyah.edu.iq |

Future Research Directions and Emerging Trends in Prop 1 Ene;rubidium 1+ Chemistry

Development of Novel Synthetic Routes to Organorubidium-Propene Compounds

The synthesis of well-defined organorubidium compounds remains a significant challenge due to the high reactivity and often polymeric and insoluble nature of simple alkyl and aryl rubidium species. wikipedia.org Current synthetic strategies often rely on transmetallation from organolithium or organomercury compounds, or the deprotonation of acidic hydrocarbons. wikipedia.org For instance, a common route involves the reaction of an alkyl lithium compound with a rubidium alkoxide. wikipedia.org

Future research will likely focus on developing more direct and controlled synthetic methods to access organorubidium-propene complexes. This could involve:

Direct Metallation: Investigating the direct reaction of rubidium metal with propene or its derivatives under various conditions. This approach, while challenging, could provide a more atom-economical route to the desired compounds.

Ligand-Stabilized Monomers: The use of bulky or chelating ligands has proven effective in isolating monomeric and more soluble organo-alkali metal complexes. rsc.orgresearchgate.net Future work will likely explore a wider range of N- and O-donor ligands to stabilize rubidium-propene adducts, allowing for detailed structural and reactivity studies.

Sonochemical and Mechanochemical Methods: These non-traditional synthetic techniques could offer new pathways to organorubidium compounds by overcoming kinetic barriers and promoting reactions in the solid state or under milder conditions.

A hypothetical synthetic route to a ligand-stabilized rubidium-propene complex is presented below:

| Reactant 1 | Reactant 2 | Ligand (L) | Solvent | Product |

| Rubidium Metal (Rb) | Propene (C₃H₆) | A bulky N-heterocyclic carbene (NHC) | Tetrahydrofuran (B95107) (THF) | [Rb(NHC)(C₃H₆)] |

| tert-Butyllithium (t-BuLi) | Rubidium tert-butoxide (RbOt-Bu) | Tetramethylethylenediamine (TMEDA) | Hexane | [Rb(TMEDA)(CH₂CH=CH₂)] + LiOt-Bu + Isobutane |

This table presents hypothetical synthetic strategies that are areas of ongoing research interest.

Exploration of New Catalytic Applications for Rubidium-Alkene Systems

The catalytic potential of rubidium compounds is an area of growing interest. While less explored than their lighter congeners, rubidium-based catalysts have shown promise in various transformations.

Asymmetric Catalysis and Stereoselective Transformations

The development of catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. Rubidium salts of chiral molecules, such as proline, have been shown to catalyze asymmetric Michael additions. capes.gov.br For example, L-proline rubidium salt has been used to catalyze the addition of malonate anions to prochiral α,β-unsaturated ketones and aldehydes with a degree of enantioselectivity. capes.gov.br Research in this area is expanding to include other stereoselective transformations. For instance, rubidium-catalyzed asymmetric hydrogenation of certain flavonoids has been reported. researchgate.net

Future research will likely focus on:

Chiral Ligand Design: Synthesizing and screening a wider variety of chiral ligands to be used in conjunction with rubidium to achieve higher enantioselectivities in a broader range of reactions, including alkene functionalization.

Mechanistic Studies: Detailed mechanistic investigations into how the rubidium cation and the chiral ligand cooperate to induce stereoselectivity will be crucial for the rational design of more effective catalysts. The historical significance of the sodium rubidium salt of tartaric acid in establishing absolute stereochemistry underscores the potential for rubidium in chiral recognition. wiley-vch.de

Environmentally Benign Rubidium Catalysis

The principles of green chemistry are increasingly guiding catalyst development. cas.orgsolubilityofthings.com Rubidium offers several potential advantages in this regard. It is a relatively abundant element, and its compounds are often less toxic than those of many transition metals. acs.org Rubidium fluoride (B91410) has been investigated as a catalyst for the production of polyurethane foams, resulting in lower emissions of volatile organic compounds (VOCs). google.com

Future directions in environmentally benign rubidium catalysis include:

Reactions in Green Solvents: Exploring the use of rubidium catalysts in environmentally friendly solvents like water, ionic liquids, or deep eutectic solvents. numberanalytics.com The use of ionic liquids in conjunction with crown ethers has already been shown to be effective for the extraction of rubidium ions. bibliotekanauki.pl

Catalyst Recycling: Developing heterogeneous rubidium catalysts or catalyst systems that allow for easy separation and recycling, thereby minimizing waste. Rubidium salts of phosphotungstic acid, for example, are insoluble and show promise as recyclable catalysts. mdpi.com

Activation of Small Molecules: Investigating the potential of rubidium-based systems to catalyze reactions involving the activation of small, abundant molecules like carbon dioxide and hydrogen.

Advanced Theoretical Modeling and Computational Predictions for Organorubidium-Propene Interactions

Computational chemistry is a powerful tool for understanding and predicting the structure, bonding, and reactivity of organometallic compounds. researchgate.net For the relatively understudied organorubidium systems, theoretical modeling can provide invaluable insights.

Future computational studies will likely focus on:

Nature of the Rubidium-Alkene Bond: Accurately modeling the interaction between the rubidium cation and the π-system of propene. This will involve determining the degree of ionic versus covalent character and the preferred coordination geometry.

Reaction Mechanisms: Simulating the pathways of rubidium-catalyzed reactions involving propene, such as polymerization or functionalization. This can help to elucidate the role of the rubidium center and predict the stereochemical outcome of reactions.

Predictive Catalyst Design: Using computational screening to identify promising ligand architectures for stabilizing organorubidium-propene complexes and for developing new catalytic systems with enhanced activity and selectivity.

Integration of Organorubidium-Propene Chemistry with Materials Science and Nanotechnology

The unique properties of organometallic compounds make them valuable precursors for the synthesis of advanced materials. solubilityofthings.comsolubilityofthings.comsciltp.com The integration of organorubidium-propene chemistry with materials science is a promising area for future research.

Potential applications include:

Precursors for Rubidium-Containing Nanomaterials: Organorubidium compounds can serve as precursors for the synthesis of rubidium-containing nanoparticles and thin films. numberanalytics.com These materials could have interesting optical, electronic, or catalytic properties. For example, rubidium is used in the fabrication of special glasses with specific optical properties. echemi.com

Surface Modification: The reaction of organorubidium compounds with surfaces could be used to modify the properties of materials. For example, organometallic species can react with surface hydroxyl groups on materials like indium tin oxide (ITO) to alter their electronic properties for applications in devices like organic light-emitting diodes (OLEDs). princeton.edu

Polymerization Catalysis: While the heavier alkali metals are known to be slower initiators for the isomerization of alkenes compared to lithium and sodium, their potential in polymerization catalysis, particularly for creating polymers with specific tacticities, remains an area for exploration. wikipedia.org

Expanding the Scope to Other Rubidium(1+)-Alkyne/Diene Interactions and Derivatives

While this discussion has focused on prop-1-ene (B156429), the fundamental principles can be extended to other unsaturated hydrocarbons, such as alkynes and dienes. The interaction of rubidium(1+) with these systems is expected to lead to a rich and diverse chemistry.

Future research in this area will likely involve:

Synthesis and Structure: Preparing and structurally characterizing rubidium complexes with various alkynes and dienes. This will provide a fundamental understanding of the bonding and coordination preferences of rubidium with different types of π-systems.

Reactivity Studies: Investigating the reactivity of these complexes, including their potential to undergo or catalyze reactions such as cyclization, polymerization, and addition reactions.

Comparison with Other Alkali Metals: Systematically comparing the chemistry of rubidium-alkyne/diene complexes with their lithium, sodium, and potassium analogues to elucidate the "heavy alkali metal effect" on structure and reactivity. Recent studies on heavier alkali metal amides have already revealed unique reactivity patterns compared to their lighter counterparts. rsc.org

The continued exploration of organorubidium chemistry, particularly its interactions with unsaturated organic molecules, holds significant promise for advancing fundamental chemical knowledge and developing new technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.